molecular formula C15H14N2O3S B6094175 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-pyridinylthio)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-pyridinylthio)acetamide

Cat. No.: B6094175
M. Wt: 302.4 g/mol
InChI Key: DPHHNWUFIWBWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-pyridinylthio)acetamide, commonly known as BMD-1161, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BMD-1161 is a small molecule that has been shown to have promising anti-cancer and anti-inflammatory effects, making it a potential candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of BMD-1161 is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BMD-1161 has been shown to inhibit the activity of several kinases, including AKT and ERK, which play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BMD-1161 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, BMD-1161 has also been shown to have antioxidant properties and can protect cells from oxidative stress. Studies have also suggested that BMD-1161 may have neuroprotective effects and could be a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMD-1161 is its potent anti-cancer and anti-inflammatory effects. This makes it a valuable tool for researchers studying cancer and inflammation. However, one of the limitations of BMD-1161 is its complex synthesis process, which requires a high level of expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of BMD-1161 and its potential side effects.

Future Directions

There are several potential future directions for research on BMD-1161. One area of interest is the development of new drugs based on BMD-1161 that can be used to treat cancer and inflammation. Researchers are also interested in exploring the potential neuroprotective effects of BMD-1161 and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BMD-1161 and its potential side effects.

Synthesis Methods

BMD-1161 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process typically involves the use of various reagents and solvents, and it requires a high level of expertise in organic chemistry.

Scientific Research Applications

BMD-1161 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that BMD-1161 has potent anti-cancer effects and can inhibit the growth of various types of cancer cells.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(9-21-15-3-1-2-6-16-15)17-8-11-4-5-12-13(7-11)20-10-19-12/h1-7H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHHNWUFIWBWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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